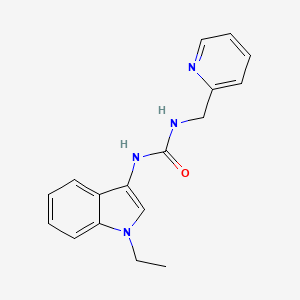
1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea
Descripción
1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea is a synthetic urea derivative featuring a hybrid structure combining an N-ethylindole moiety and a pyridinylmethyl group. The pyridinylmethyl substituent in urea derivatives is known to enhance hydrogen-bonding interactions, influencing binding affinity to biological targets .
Propiedades
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-2-21-12-15(14-8-3-4-9-16(14)21)20-17(22)19-11-13-7-5-6-10-18-13/h3-10,12H,2,11H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURSPLWVKZPCOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea is a synthetic compound belonging to the class of urea derivatives. Its unique structure, featuring an indole ring and a pyridine moiety, makes it a subject of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 298.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves:
- Formation of Indole Derivative: Alkylation of indole with ethyl iodide.
- Urea Formation: Reaction with isocyanate.
- Pyridine Attachment: Reaction with pyridine derivatives under basic conditions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity: Compounds with similar structures have shown effectiveness against various bacterial strains including E. faecalis, K. pneumoniae, and P. aeruginosa, with minimum inhibitory concentrations (MICs) reported between 40 to 50 µg/mL .
Anticancer Activity
The anticancer potential of this compound is noteworthy:
- Mechanism of Action: It may inhibit pathways involved in cancer cell proliferation and angiogenesis.
- IC50 Values: Related thiourea derivatives have demonstrated IC50 values ranging from 3 to 20 µM against various cancer cell lines, indicating promising anticancer activity .
Other Biological Activities
Emerging studies suggest that this compound may also possess:
- Antituberculosis Activity: Similar derivatives have been tested for their ability to inhibit Mycobacterium tuberculosis, showing potential as therapeutic agents .
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Antimicrobial Properties: A recent study demonstrated that thiourea derivatives exhibited potent activity against multidrug-resistant pathogens, suggesting that modifications in the structure can enhance efficacy .
- Evaluation of Anticancer Effects: Research on indole-based compounds revealed that structural modifications significantly impact their anticancer properties, particularly against lung and breast cancer cell lines .
Comparación Con Compuestos Similares
1-(4-chlorophenyl)-3-(pyridin-2-ylmethyl)urea (2PU-3)
1-(2-chloropyridin-4-yl)-3-phenylurea (4PU-30)
3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(pyridin-2-yl)methyl]urea
- Structure : Incorporates furan and tetrahydropyran (oxan) groups alongside pyridinylmethyl.
- Molecular Weight : 315.37 g/mol, significantly higher than 2PU-3 (265.7 g/mol) due to added heterocycles .
- Implications : The furan and oxan groups may enhance solubility but reduce metabolic stability compared to the ethylindole analog.
Indole-Based Analogs
Chalcone Derivatives (e.g., BPEPO)
- Structure : (E)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one.
- Activity : Displays fluorescence-based thermal sensing due to rigid conjugation between indole and trifluoromethylphenyl groups .
- Contrast : The chalcone’s α,β-unsaturated ketone backbone enables covalent binding to biological targets, unlike the urea’s hydrogen-bonding capability.
1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde
- Structure : Combines indole and pyridine via a carbaldehyde linker.
- Relevance : Highlights the versatility of indole-pyridine hybrids in designing bioactive molecules, though the aldehyde group may limit stability compared to urea .
Structural and Functional Analysis
Key Structural Features
Substituent Effects on Activity
- Ethylindole vs.
- Pyridinylmethyl Urea vs. Chalcone: Urea’s hydrogen-bonding capacity could favor enzyme inhibition (e.g., kinase targets), while chalcones’ electrophilic enone system enables redox modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


